2-Piperidinecarbonylchloride
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Overview
Description
2-Piperidinecarbonylchloride is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its reactivity and ability to form various derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Piperidinecarbonylchloride can be synthesized through several methods. One common method involves the reaction of piperidine with phosgene (COCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Piperidinecarbonylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form substituted piperidine derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form piperidine and hydrochloric acid.
Reduction: It can be reduced to form piperidine derivatives with different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) can be used to facilitate certain reactions.
Solvents: Dichloromethane, toluene, and ethanol are commonly used solvents.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Piperidinecarbonylchloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antihypertensive and anticancer agents.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinecarbonylchloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with one nitrogen atom.
2-Pyridinecarbonylchloride: A similar compound with a pyridine ring instead of a piperidine ring.
N-Methylpiperidine: A methylated derivative of piperidine.
Uniqueness
2-Piperidinecarbonylchloride is unique due to its reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives enhances its utility in various fields, including pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
piperidine-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZBHPSVXFBQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80299874 |
Source
|
Record name | 2-Piperidinecarbonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130606-00-7 |
Source
|
Record name | 2-Piperidinecarbonylchloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80299874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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